molecular formula C16H20N2O3 B2716881 N-cyclohexyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide CAS No. 313704-85-7

N-cyclohexyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide

Cat. No.: B2716881
CAS No.: 313704-85-7
M. Wt: 288.347
InChI Key: GATHOMFMMGOQIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is a heterocyclic compound that belongs to the oxazole family Oxazoles are a class of aromatic heterocyclic compounds containing an oxygen and a nitrogen atom separated by one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide typically involves the cyclization of N-(2-alkynyl)aryl benzamides. One common method is the gold(I)-catalyzed cycloisomerization, which proceeds via a 6-exo-dig pathway to yield the desired oxazole under mild reaction conditions . The reaction conditions often involve the use of cationic gold(I) complexes to achieve good chemical yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can yield reduced oxazole products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazoles, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl group and the oxazole ring contribute to its stability and reactivity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-cyclohexyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c19-15(17-12-6-2-1-3-7-12)10-11-18-13-8-4-5-9-14(13)21-16(18)20/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATHOMFMMGOQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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